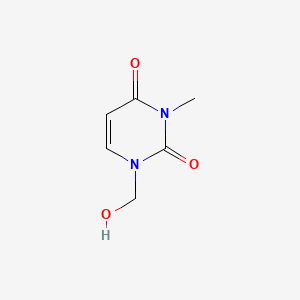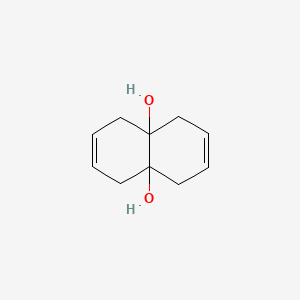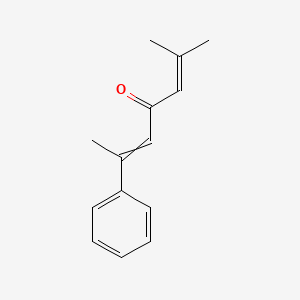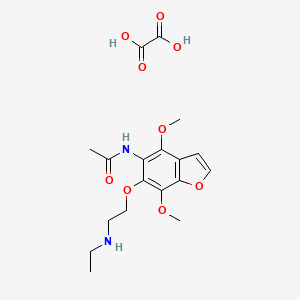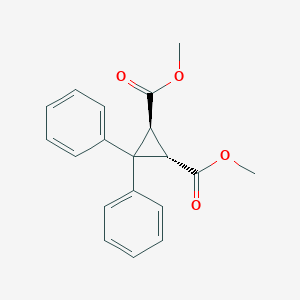
dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of two phenyl groups attached to the cyclopropane ring, along with two ester functional groups. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a dibromo compound with a strong base, such as sodium hydride, to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-diphenylcyclopropane-1,2-dicarboxylic acid.
Reduction: Formation of 3,3-diphenylcyclopropane-1,2-dimethanol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can participate in hydrogen bonding and other non-covalent interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- Dimethyl (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylate
- Dimethyl (1R,2R)-3,3-diphenylcyclopropane-1,2-dicarboxylate
- Dimethyl (1S,2S)-3,3-diphenylcyclobutane-1,2-dicarboxylate
Uniqueness
Dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of two phenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
73567-88-1 |
|---|---|
分子式 |
C19H18O4 |
分子量 |
310.3 g/mol |
IUPAC名 |
dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C19H18O4/c1-22-17(20)15-16(18(21)23-2)19(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3/t15-,16-/m1/s1 |
InChIキー |
ZMTMDYJPIDDFHD-HZPDHXFCSA-N |
異性体SMILES |
COC(=O)[C@H]1[C@@H](C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
正規SMILES |
COC(=O)C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


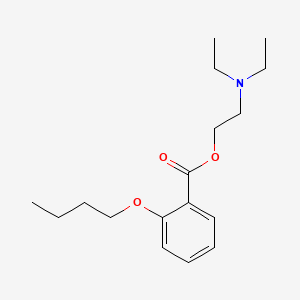
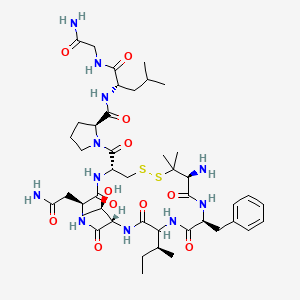
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)
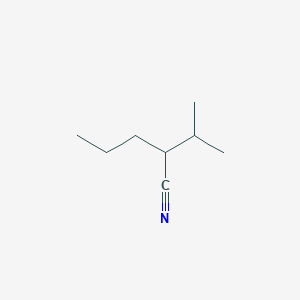
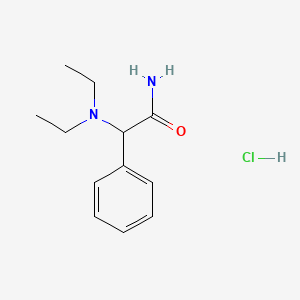
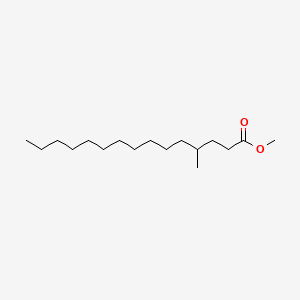
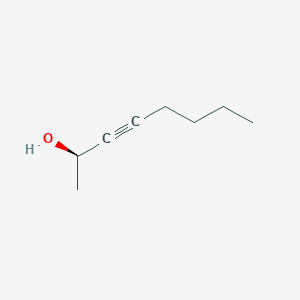
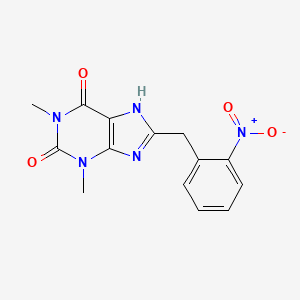
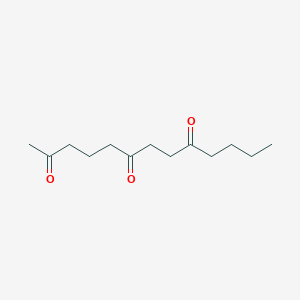
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
